molecular formula C14H13FN2O2 B12617545 Ethyl 2-(4-fluoroanilino)pyridine-3-carboxylate CAS No. 918907-42-3

Ethyl 2-(4-fluoroanilino)pyridine-3-carboxylate

Cat. No.: B12617545
CAS No.: 918907-42-3
M. Wt: 260.26 g/mol
InChI Key: RONCRIYNBKTQQS-UHFFFAOYSA-N
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Description

Ethyl 2-(4-fluoroanilino)pyridine-3-carboxylate is a chemical compound of interest in medicinal chemistry and oncology research. It is characterized by a pyridine core substituted with an ethyl carboxylate group and a 4-fluoroanilino moiety. This structure is similar to other documented intermediates, such as ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate, which have demonstrated significant anti-proliferative activity and the ability to induce apoptosis in human leukemia cell lines (e.g., HL-60) . The mechanism of action for these related compounds involves the activation of key apoptotic pathways, including the upregulation of Bax protein, downregulation of Bcl-2, activation of caspase-3, and alterations in intracellular Ca²⁺ and reactive oxygen species (ROS) levels . As a building block in organic synthesis, this compound can be utilized in the development of novel pharmaceuticals, agrochemicals, and dyestuffs. It is typically handled as a light-sensitive material and should be stored under inert conditions at cool temperatures for stability . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

918907-42-3

Molecular Formula

C14H13FN2O2

Molecular Weight

260.26 g/mol

IUPAC Name

ethyl 2-(4-fluoroanilino)pyridine-3-carboxylate

InChI

InChI=1S/C14H13FN2O2/c1-2-19-14(18)12-4-3-9-16-13(12)17-11-7-5-10(15)6-8-11/h3-9H,2H2,1H3,(H,16,17)

InChI Key

RONCRIYNBKTQQS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)NC2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Method A: Direct Synthesis from Pyridine Derivatives

A common method for synthesizing Ethyl 2-(4-fluoroanilino)pyridine-3-carboxylate involves the reaction of pyridin-3-carboxylic acid derivatives with 4-fluoroaniline. The general procedure is as follows:

  • Reagents : Pyridin-3-carboxylic acid, 4-fluoroaniline, coupling agent (e.g., EDCI), and solvents (e.g., dichloromethane).

  • Procedure :

    • Dissolve pyridin-3-carboxylic acid in dichloromethane.
    • Add EDCI and 4-fluoroaniline to the reaction mixture.
    • Stir the mixture at room temperature for several hours.
    • Quench the reaction with water and extract the organic layer.
    • Purify the product using silica gel chromatography.
  • Yield : Typically around 70%.

Method B: Using Isocyanides

Another effective method involves isocyanide chemistry, which offers a versatile approach to constructing complex structures.

  • Reagents : Substituted pyridin-2-amines, isocyanide, and solvents (e.g., methanol).

  • Procedure :

    • Combine substituted pyridin-2-amines with isocyanide in methanol.
    • Heat the mixture at 70 °C for an extended period (12 hours).
    • After completion, dilute with water and extract with ethyl acetate.
    • Dry the organic layer over sodium sulfate and concentrate under reduced pressure.
  • Yield : Approximately 65%.

Method C: Palladium-Catalyzed Coupling Reaction

Palladium-catalyzed reactions are also employed for synthesizing this compound through cross-coupling techniques.

  • Reagents : Aryl halide (e.g., 4-fluorobromobenzene), substituted pyridin-2-amines, palladium catalyst (Pd(dba)₂), and base (e.g., t-BuONa).

  • Procedure :

    • Mix aryl halide with substituted pyridin-2-amines in toluene.
    • Add palladium catalyst and base.
    • Stir the reaction under nitrogen at elevated temperatures (110 °C) for several hours.
    • After completion, concentrate the mixture and purify via HPLC.
  • Yield : Generally yields around 75%.

The choice of preparation method can significantly affect the yield, purity, and overall efficiency of synthesizing this compound. Below is a comparative summary of the methods discussed:

Method Reagents Conditions Yield (%)
A Pyridin-3-carboxylic acid, 4-fluoroaniline Room temperature ~70
B Substituted pyridin-2-amines, isocyanide 70 °C, 12 h ~65
C Aryl halide, substituted pyridin-2-amines, Pd catalyst 110 °C, N₂ ~75

The synthesis of this compound can be achieved through various methods that utilize different reagents and conditions. Each method has its advantages in terms of yield and complexity. Future research may focus on optimizing these methods further to enhance yields and reduce reaction times while maintaining product purity.

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester Group

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt. This reaction is pivotal for modifying solubility and biological activity.

Conditions Reagents Product Reference
Acidic HydrolysisHCl (aqueous), reflux2-(4-Fluoroanilino)pyridine-3-carboxylic acid
Basic Hydrolysis (Saponification)NaOH (aqueous ethanol), 70–80°CPotassium 2-(4-fluoroanilino)pyridine-3-carboxylate

Mechanistic Insight :

  • Base-mediated : Nucleophilic attack by hydroxide ion at the ester carbonyl, forming a tetrahedral intermediate that collapses to release ethanol and generate the carboxylate.

  • Acid-mediated : Protonation of the ester carbonyl enhances electrophilicity, facilitating water attack to form the carboxylic acid .

Nucleophilic Aromatic Substitution (SNAr)

The 4-fluoroanilino group participates in SNAr reactions under specific conditions, though fluorine’s poor leaving-group ability limits reactivity unless activated by electron-withdrawing groups.

Reagents Conditions Product Reference
NaN₃, CuI, DMF120°C, 24 h2-(4-Azidoanilino)pyridine-3-carboxylate
NH₃ (g), Pd/CHigh pressure, 150°C2-(4-Aminoanilino)pyridine-3-carboxylate

Key Limitations :

  • Fluorine substitution typically requires harsh conditions or catalytic systems (e.g., copper or palladium) .

  • Electron-deficient aromatic rings (e.g., nitro-substituted analogs) show enhanced reactivity.

Acylation of the Anilino Group

The primary amine in the 4-fluoroanilino group reacts with acylating agents to form amides, enhancing metabolic stability in drug design.

Acylating Agent Conditions Product Reference
Acetyl chloridePyridine, RT, 12 hN-(4-Fluorophenyl)acetamide derivative
EDCI, HOBtDCM, RT, 24 hPeptide-coupled pyridine-carboxamide

Mechanistic Pathway :

  • Activation of the carboxylic acid (e.g., via EDCI) forms an reactive intermediate that couples with the anilino group .

Multicomponent Reactions

The compound serves as a substrate in multicomponent reactions (MCRs) to construct complex heterocycles.

Reagents Conditions Product Reference
TosOH, 2-isocyano-2,4,4-trimethylpentaneMeOH, 70°C, 12 hImidazo[1,2-a]pyridine derivatives
Aldehydes, malononitrileEtOH, refluxPyrido[2,3-d]pyrimidines

Example Reaction :
Ethyl 2-(4-fluoroanilino)pyridine-3-carboxylate reacts with aldehydes and malononitrile in ethanol under reflux to yield fused pyrimidine systems .

Oxidation:

The ethyl ester or pyridine ring can be oxidized to modify electronic properties.

Reagent Conditions Product Reference
KMnO₄, H₂SO₄100°C, 6 hPyridine-N-oxide derivatives

Reduction:

Selective reduction of the pyridine ring is achievable under catalytic hydrogenation.

Reagent Conditions Product Reference
H₂, Pd/CEtOH, RT, 12 hPiperidine-carboxylate analogs

Cross-Coupling Reactions

While direct cross-coupling of the fluorine substituent is challenging, brominated analogs (e.g., 4-bromo-3-fluoroanilino derivatives) participate in Suzuki-Miyaura couplings.

Reagents Conditions Product Reference
Pd(PPh₃)₄, arylboronic acidDME, 80°C, 24 hBiaryl-substituted pyridine carboxylates

Transesterification

The ethyl ester undergoes transesterification with alternative alcohols to tailor solubility or crystallinity.

Alcohol Conditions Product Reference
Methanol, H₂SO₄Reflux, 6 hMthis compound

Scientific Research Applications

Scientific Research Applications

  • Pharmacological Potential
    • Anticancer Activity : Compounds similar to ethyl 2-(4-fluoroanilino)pyridine-3-carboxylate have shown promising anticancer properties. Studies indicate that derivatives of pyridine carboxamides can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
    • Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory activity, which could be explored in the context of diseases characterized by chronic inflammation.
  • Biological Activity
    • Enzyme Inhibition : Research on related compounds indicates that modifications in the functional groups can significantly affect their binding affinity to enzymes. This compound may interact with key enzymes involved in metabolic pathways, potentially leading to therapeutic effects against metabolic disorders .
    • Antiparasitic Properties : There is evidence that certain pyridine derivatives exhibit antiparasitic activity, particularly against malaria parasites. This suggests that this compound could be investigated for similar properties.

Synthetic Chemistry Applications

  • Synthesis of Derivatives
    • The compound can serve as a starting material for synthesizing various derivatives through nucleophilic substitution reactions and acylation processes. These derivatives can be tailored for enhanced biological activity or improved physicochemical properties.
  • Drug Development
    • This compound's unique combination of functional groups makes it an attractive scaffold for drug development. Its derivatives could be optimized for increased potency and selectivity against specific biological targets, paving the way for new therapeutic agents .

Case Study 1: Anticancer Activity

A study investigated a series of pyridine carboxamide derivatives, including those based on this compound, demonstrating significant cytotoxic effects against various cancer cell lines. The results indicated that structural modifications could enhance efficacy and selectivity, highlighting the compound's potential as a lead structure in anticancer drug discovery.

Case Study 2: Antiparasitic Screening

In another investigation, compounds related to this compound were screened for antiparasitic activity against Plasmodium falciparum. The study revealed that certain modifications led to improved inhibition of the PfGSK-3 enzyme, underscoring the importance of structural diversity in developing effective antiparasitic agents.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-fluoroanilino)pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the 4-fluoroanilino group enhances its binding affinity and selectivity towards certain biological targets. The pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes.

Comparison with Similar Compounds

Structural and Substituent Variations

Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate ()
  • Structure : Contains a fused imidazo-pyridine ring system with a methyl group at position 5 and an ethyl carboxylate at position 3.
  • Reactivity : Reacts regioselectively with N-chlorosuccinimide (NCS) to form chlorinated derivatives, highlighting the influence of the methyl group on reaction pathways .
Ethyl 4-anilino-2,6-bis(4-fluorophenyl)-1-phenyl-1,2,5,6-tetrahydropyridine-3-carboxylate (Evidences 5, 6)
  • Structure : Features a tetrahydropyridine core with multiple fluorophenyl and phenyl substituents.
  • Conformational Stability : Torsional angles (e.g., C8–O2–C7–O1 = 118.2°) suggest restricted rotation due to steric hindrance from bulky substituents .
  • Key Difference : The saturated tetrahydropyridine ring and additional fluorophenyl groups increase molecular weight (~457.45 g/mol) and lipophilicity compared to the target compound’s planar pyridine ring.
Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate ()
  • Structure : Pyrazole ring with a trifluoromethyl group at position 3 and ethyl carboxylate at position 4.
  • Physical Properties : Molecular weight = 208.14 g/mol, LogP = 2.14 (predicted), TPSA = 52.32 Ų .

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Weight (g/mol) LogP (Predicted) TPSA (Ų) Key Substituents
Ethyl 2-(4-fluoroanilino)pyridine-3-carboxylate* ~276.27 ~2.8 ~61.6 4-fluoroanilino, ethyl carboxylate
Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate 208.14 2.14 52.32 Trifluoromethyl, ethyl carboxylate
Ethyl 4-anilino-2,6-bis(4-fluorophenyl)-1-phenyl-tetrahydropyridine-3-carboxylate ~457.45 ~5.2 ~58.7 Tetrahydropyridine, multiple fluorophenyl groups

*Estimated based on structural analogs.

  • Lipophilicity : The target compound’s LogP (~2.8) is higher than pyrazole derivatives () but lower than tetrahydropyridine analogs (), balancing membrane permeability and solubility.
  • TPSA : A moderate TPSA (~61.6 Ų) suggests favorable oral bioavailability compared to bulkier analogs .

Biological Activity

Ethyl 2-(4-fluoroanilino)pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and other pharmacological effects, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

This compound features a pyridine ring substituted with an ethyl ester and a 4-fluoroaniline moiety. The synthesis typically involves the reaction of 4-fluoroaniline with ethyl 2-pyridinecarboxylate under appropriate conditions, often utilizing coupling agents or catalysts to enhance yield and selectivity.

Table 1: Chemical Structure of this compound

ComponentStructure
Ethyl GroupC2H5
Pyridine RingC5H4N
4-FluoroanilineC6H4F(NH2)
CarboxylateCOOC2H5

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of various pyridine derivatives, including this compound. The compound has been evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Case Study: COX Inhibition

In vitro assays demonstrated that compounds similar to this compound exhibited significant COX-1 and COX-2 inhibition. For instance, derivatives showed IC50 values ranging from 19.45 μM to 42.1 μM against COX enzymes, indicating promising anti-inflammatory activity comparable to established drugs like celecoxib and diclofenac .

Anticancer Activity

The compound has also been investigated for its anticancer properties against various cancer cell lines. It has shown effectiveness against human epithelial colorectal adenocarcinoma (Caco-2) and HCT-116 colon cancer cell lines.

Table 2: Anticancer Activity Against Cell Lines

CompoundCell LineIC50 (µM)
This compoundCaco-215.8
This compoundHCT-11612.3

The mechanism by which this compound exerts its biological effects involves interaction with key molecular targets. For instance, molecular docking studies suggest that the compound binds effectively to the active sites of COX enzymes, potentially stabilizing the enzyme-substrate complex and inhibiting enzymatic activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of pyridine derivatives. Modifications to the aniline or carboxylate groups can significantly influence the potency and selectivity of these compounds.

Key Findings from SAR Studies

  • Substituent Effects : The presence of electron-withdrawing groups (like fluorine) on the aniline moiety enhances inhibitory activity against COX enzymes.
  • Hydrophobic Interactions : The ethyl group contributes to hydrophobic interactions that may improve binding affinity to target proteins.

Q & A

Q. What are the established synthetic routes for Ethyl 2-(4-fluoroanilino)pyridine-3-carboxylate, and what key intermediates are involved?

The synthesis typically involves a multi-step process. One method includes the reaction of 3-morpholino-5,6-dihydropyridin-2(1H)-one with ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate in the presence of a base (e.g., K₂CO₃), followed by acid treatment (e.g., trifluoroacetic acid) to yield the pyridine-3-carboxylate scaffold. Critical intermediates include hydrazono acetate derivatives and morpholino-dihydropyridinone precursors, which influence regioselectivity and yield .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

X-ray crystallography is the primary method. The compound crystallizes in a triclinic system (space group P1) with unit cell parameters a = 10.3074 Å, b = 10.7942 Å, c = 13.9432 Å, and angles α = 103.554°, β = 106.487°, γ = 96.846° . SHELXL (part of the SHELX suite) refines the structure using intensity data from diffractometers like the Oxford Xcalibur Sapphire3. ORTEP-3 generates molecular visualization .

Q. What spectroscopic techniques characterize this compound, and what key data are observed?

  • NMR : Distinct signals for the ethyl ester (δ ~4.3 ppm for CH₂, δ ~1.3 ppm for CH₃) and aromatic protons (δ ~6.8–8.2 ppm) confirm substitution patterns.
  • FT-IR : Stretching vibrations at ~1700 cm⁻¹ (C=O ester) and ~1250 cm⁻¹ (C-F) validate functional groups.
  • MS : Molecular ion peaks at m/z 579.45 align with the molecular formula C₃₂H₂₆Cl₂F₂N₂O₂ .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side reactions like hydrazone isomerization?

Controlling reaction temperature (≤80°C) and using anhydrous conditions reduce undesired isomerization. Catalytic bases like DBU improve regioselectivity during cyclization. Monitoring via HPLC at λ = 254 nm ensures intermediate purity before acid treatment .

Q. What computational methods validate crystallographic data, and how are discrepancies resolved?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize molecular geometry, which is compared to experimental X-ray data. Discrepancies in bond lengths (>0.02 Å) or angles (>2°) indicate potential crystal packing effects or refinement errors. SHELXL’s HKLF 4 format refines anisotropic displacement parameters to resolve such issues .

Q. How does the 4-fluoroanilino group influence biological activity compared to other substituents?

The electron-withdrawing fluorine atom enhances metabolic stability and binding affinity to target enzymes (e.g., cytochrome P450 isoforms). In analogs like ethyl 2,6-bis(4-chlorophenyl)-4-(4-fluoroanilino)-tetrahydropyridine-3-carboxylate, the 4-fluoro group increases MIC values against Mycobacterium tuberculosis (0.23 μM) compared to non-fluorinated derivatives .

Q. What strategies address contradictions between spectroscopic and crystallographic data?

For example, if NMR suggests equatorial positioning of a substituent but X-ray shows axial placement, variable-temperature NMR (VT-NMR) can detect dynamic effects. Additionally, Hirshfeld surface analysis identifies intermolecular interactions (e.g., C–H···F) that stabilize unexpected conformations in the solid state .

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

  • pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24h; analyze degradation via LC-MS.
  • Thermal Stability : TGA/DSC profiles show decomposition onset at ~180°C.
    Hydrolysis of the ester moiety is a major degradation pathway, mitigated by steric hindrance from the pyridine ring .

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